3-(Cyclopropylmethoxy)-5-nitrobenzoic acid

Catalog No.
S8442008
CAS No.
M.F
C11H11NO5
M. Wt
237.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Cyclopropylmethoxy)-5-nitrobenzoic acid

Product Name

3-(Cyclopropylmethoxy)-5-nitrobenzoic acid

IUPAC Name

3-(cyclopropylmethoxy)-5-nitrobenzoic acid

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

InChI

InChI=1S/C11H11NO5/c13-11(14)8-3-9(12(15)16)5-10(4-8)17-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14)

InChI Key

MMZJOPHCWHAXHS-UHFFFAOYSA-N

SMILES

C1CC1COC2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O

Canonical SMILES

C1CC1COC2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O

3-(Cyclopropylmethoxy)-5-nitrobenzoic acid is an organic compound characterized by the presence of a nitro group and a cyclopropylmethoxy substituent on a benzoic acid framework. Its molecular formula is C12H13NO4, and it features a carboxylic acid functional group, which contributes to its acidic properties. The unique structure of this compound allows it to participate in various

  • Oxidation: The compound can be oxidized to form more complex carboxylic acids or derivatives, depending on the reaction conditions and reagents used.
  • Reduction: The nitro group can be reduced to an amine, significantly altering the compound's biological activity.
  • Substitution: The methoxy group may undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Research indicates that 3-(Cyclopropylmethoxy)-5-nitrobenzoic acid exhibits potential biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi.
  • Anti-inflammatory Effects: Its structural characteristics may allow it to modulate inflammatory pathways, although specific mechanisms are still under investigation.

Further studies are needed to fully elucidate its pharmacological profile and therapeutic potential.

The synthesis of 3-(Cyclopropylmethoxy)-5-nitrobenzoic acid typically involves several steps:

  • Starting Materials: The synthesis often begins with 5-nitrobenzoic acid or its derivatives.
  • Formation of Cyclopropylmethoxy Group: This can be achieved through the reaction of 5-nitrobenzoic acid with cyclopropylmethanol in the presence of an acid catalyst.
  • Purification: The product is purified using techniques such as recrystallization or chromatography.

3-(Cyclopropylmethoxy)-5-nitrobenzoic acid has several applications:

  • Pharmaceutical Research: It is explored as a potential lead compound for developing new antimicrobial or anti-inflammatory drugs.
  • Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its unique properties may be utilized in creating specialty chemicals or materials with specific functionalities.

Studies on the interactions of 3-(Cyclopropylmethoxy)-5-nitrobenzoic acid with biological targets are ongoing. Initial findings suggest that it may interact with specific enzymes or receptors, influencing their activity. Understanding these interactions is crucial for assessing its therapeutic potential and safety profile.

Several compounds share structural similarities with 3-(Cyclopropylmethoxy)-5-nitrobenzoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-(Cyclopropylmethoxy)-5-nitrobenzoic acidNitro group at position 5; cyclopropylmethoxy at position 2Different positioning affecting reactivity
3-(Cyclopropylmethoxy)-4-nitrobenzoic acidNitro group at position 4; similar methoxy groupVariation in biological activity due to position
2-(Cyclopropylmethoxy)-3,5-dimethylbenzoic acidDimethyl substitutions at positions 3 and 5Enhanced lipophilicity impacting pharmacokinetics

The uniqueness of 3-(Cyclopropylmethoxy)-5-nitrobenzoic acid lies in its specific functional group arrangement, which influences its chemical reactivity and biological interactions compared to these similar compounds. This specificity makes it a valuable candidate for targeted research in medicinal chemistry.

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

237.06372245 g/mol

Monoisotopic Mass

237.06372245 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

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